REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]([OH:9])[C:4](=[NH:10])[N:3]=1.[NH:11]1[CH2:16][CH2:15][S:14][CH2:13][CH2:12]1>CS(C)=O>[NH:10]=[C:4]1[N:3]=[C:2]([N:11]2[CH2:16][CH2:15][S:14][CH2:13][CH2:12]2)[CH:7]=[C:6]([CH3:8])[N:5]1[OH:9]
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Name
|
|
Quantity
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32 g
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Type
|
reactant
|
Smiles
|
ClC1=NC(N(C(=C1)C)O)=N
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Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
N1CCSCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
The residue is shaken with 5% ammonium hydroxide solution and with chloroform
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under high vacuum
|
Type
|
WASH
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Details
|
The chloroform layer is washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Name
|
|
Type
|
product
|
Smiles
|
N=C1N(C(=CC(=N1)N1CCSCC1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |